2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine
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Overview
Description
The compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is an organic compound widely used as a systemic herbicide . It kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Synthesis Analysis
While specific synthesis methods for “2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine” are not available, similar compounds like 2,4-D are synthesized through various methods. For instance, one method involves the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .Scientific Research Applications
Synthesis and Structural Analysis
Research has highlighted innovative synthesis methods and detailed structural characterization of naphthyridine derivatives, which are closely related to 2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine. For example, a study presented an efficient synthesis and Density Functional Theory (DFT) calculations of a novel naphthyridine derivative, demonstrating its electronic structure and potential for nonlinear optical (NLO) applications (Halim & Ibrahim, 2017). Another study explored the synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, highlighting their selective inhibition properties for specific proteins, which underscores the relevance of structural modifications in enhancing biological activity (Thompson et al., 2000).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of naphthyridine derivatives have also been a subject of interest. A study on the electrochemical and spectroscopic characterization of Schiff bases, which are structurally related to naphthyridines, has shed light on their redox behavior and potential applications in organic light-emitting diodes (OLEDs) (Nimal, 2020). Another research effort focused on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, demonstrating their utility in OLEDs and highlighting the influence of structural modifications on their electronic properties (García-López et al., 2014).
Mechanism of Action
Target of Action
Similar compounds like 2,4-dichlorophenoxyacetic acid are known to target broadleaf weeds by causing uncontrolled growth .
Mode of Action
It’s known that similar compounds like 2,4-dichlorophenoxyacetic acid alter the plasticity of the cell walls, influence the amount of protein production, and increase ethylene production .
Biochemical Pathways
Similar compounds like 2,4-dichlorophenoxyacetic acid are known to be degraded by bacteria and fungi, especially white-rot basidiomycetes .
Pharmacokinetics
A study on a similar compound, 2,4-dichlorophenoxyacetic acid, in rats showed that after oral administration, the mean cmax values were 6019 and 2184 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 110 and 002 L/ (h×kg), respectively .
Result of Action
Similar compounds like 2,4-dichlorophenoxyacetic acid are known to cause uncontrolled growth in broadleaf weeds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine. For instance, similar compounds like 2,4-Dichlorophenoxyacetic acid are known to be highly water-soluble and can be found in nature even after a long period of disuse . Additionally, they can move in the environment through different mechanisms such as rainwater, volatilization, crop removal, leaching, plant uptake, chemical degradation, adsorption, runoff and microbial degradation, and photodecomposition process .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-5-methyl-1,6-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-11-3-5-15(19-13(11)6-7-18-9)20-14-4-2-10(16)8-12(14)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSZWPKWUHSPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=N2)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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